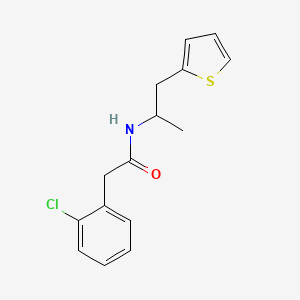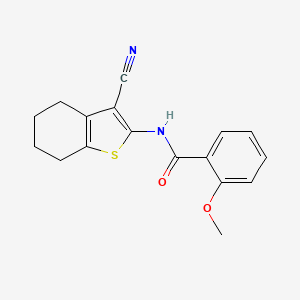![molecular formula C9H9N5O2S3 B2603033 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide CAS No. 392299-46-6](/img/structure/B2603033.png)
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain elements of acetamido and thiadiazol, which are both common in various organic compounds . Acetamido, or acetylamine, is a functional group consisting of a carbonyl and a nitrogen atom. Thiadiazol is a type of heterocyclic compound that contains a five-membered ring with two nitrogen atoms and one sulfur atom .
Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Therapy
Compounds structurally similar to 2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide have been studied as glutaminase inhibitors, which are promising for cancer treatment. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, including a derivative closely related to the compound , demonstrated potent inhibition of glutaminase. This inhibition leads to the attenuation of cancer cell growth, showcasing potential therapeutic applications in oncology (Shukla et al., 2012).
Modification for Enhanced Drug Properties
Modifications of similar compounds have been proposed to improve drug-like properties. For example, derivatives of acetazolamide, which is structurally related, have been modified with fluorine-containing heterocycles. These modifications aim to enhance pharmaceutical properties such as solubility and efficacy (Sokolov & Aksinenko, 2012).
Anticancer Pharmacophore Development
Research into similar compounds has also focused on developing pharmacophores for anticancer drugs. A study involving the synthesis of a hybrid molecule with 1,3,4-thiadiazole demonstrated its potential as an anticancer agent. This approach is vital for the discovery and development of new cancer therapies (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Applications
Compounds with 1,3,4-thiadiazole structures have been synthesized and evaluated for antimicrobial activities. Research suggests that these compounds, including those structurally similar to this compound, can be effective against various bacterial and fungal strains, indicating their potential use in treating infectious diseases (Baviskar, Khadabadi, & Deore, 2013).
Structural Analysis for Drug Development
Structural analysis of similar compounds has been conducted to understand their potential as pharmaceutical agents. For example, the crystal structure of N-(5-Benzylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(piperidin-1-yl)acetamide was analyzed, providing insights into its potential interactions and stability as a drug compound (Ismailova et al., 2014).
Propriétés
IUPAC Name |
2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2S3/c1-5(15)11-8-13-14-9(19-8)18-4-6(16)12-7-10-2-3-17-7/h2-3H,4H2,1H3,(H,10,12,16)(H,11,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXPVXZCCQNOYKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine](/img/structure/B2602950.png)
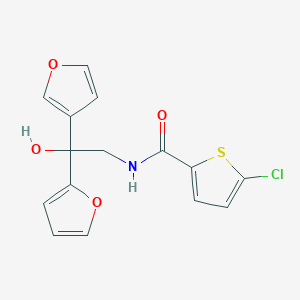

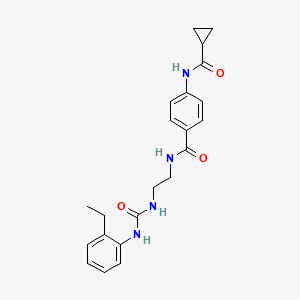
![(E)-3-[2-(N-acetyl-2-methylanilino)-4-chloro-1,3-thiazol-5-yl]-2-cyano-N-prop-2-enylprop-2-enamide](/img/structure/B2602956.png)
![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-methylthiazol-2-yl)acetamide](/img/structure/B2602959.png)
![4-nitro-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2602960.png)
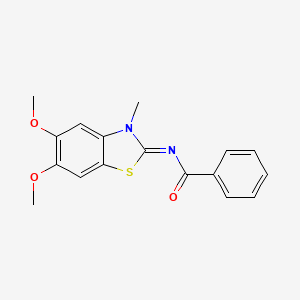

![[1,1'-biphenyl]-4-yl(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602966.png)
![N-(2,4-dimethoxyphenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2602967.png)
